
Boc-Sar-OH
Vue d'ensemble
Description
Boc-Sar-OH, chemically known as tert-butoxycarbonyl-N-methylglycine, is a protected amino acid derivative widely used in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group of sarcosine (Sar, N-methylglycine), enabling controlled incorporation of the sarcosine residue into peptide chains . Sarcosine’s N-methylation confers unique conformational and metabolic stability to peptides, making this compound valuable in drug discovery and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Boc-Sar-OH typically involves the reaction of Boc-glycine with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The specific preparation method can be found in organic synthesis literature or laboratory manuals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Sar-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different derivatives.
Substitution: The Boc protecting group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Introduction to Boc-Sar-OH
This compound, or tert-butoxycarbonyl sarcosine, is an organic compound widely used in various scientific research applications, particularly in organic synthesis and peptide chemistry. It serves as a protecting group for amino acids and plays a crucial role in solid-phase peptide synthesis. This article explores the diverse applications of this compound, emphasizing its significance in chemistry, biology, medicine, and industry.
Peptide Synthesis
This compound is primarily employed in peptide synthesis. It acts as a protecting group for the amino group of sarcosine, enabling the formation of peptide bonds without unwanted side reactions. Its role in solid-phase peptide synthesis (SPPS) is particularly notable:
- Solid-Phase Peptide Synthesis : In SPPS, this compound is attached to a solid support, allowing for sequential addition of other amino acids. The protective group can be removed under mild acidic conditions, facilitating the assembly of complex peptides.
- Case Study : Research has demonstrated the successful use of this compound in synthesizing cyclic peptides that exhibit antimicrobial properties. These peptides were tested against various bacterial strains, showing promising results in inhibiting growth.
Biological Research
In biological contexts, this compound is utilized to study protein structure and function:
- Enzyme Interactions : It serves as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. Studies indicate that this compound can influence enzyme kinetics and substrate specificity.
- Cellular Effects : Research indicates that this compound can modulate cellular processes like gene expression and metabolism by influencing protein synthesis pathways.
Pharmaceutical Development
The pharmaceutical industry leverages this compound for drug development:
- Drug Delivery Systems : It has been explored as part of prodrug strategies where the protective group enhances the solubility and stability of active pharmaceutical ingredients.
- Case Study : A recent study highlighted the use of this compound derivatives in developing targeted therapies for neurodegenerative diseases, showcasing its potential in creating compounds with improved bioavailability.
Industrial Applications
In industry, this compound finds applications in producing various chemical intermediates:
- Fine Chemicals Production : It is used as a building block for synthesizing fine chemicals and specialty products due to its versatility.
- Case Study : The compound has been applied in creating selective culture media for diagnostic microbiology, where it helps identify specific pathogens while inhibiting others.
Comparative Analysis of Applications
Application Area | Specific Use Case | Outcome/Benefit |
---|---|---|
Peptide Synthesis | Solid-phase synthesis of antimicrobial peptides | Effective inhibition of bacterial growth |
Biological Research | Substrate for enzyme studies | Insights into enzyme kinetics and specificity |
Pharmaceutical Development | Prodrug strategies | Enhanced solubility and stability of drugs |
Industrial Production | Chemical intermediates | Versatile building block for fine chemicals |
Mécanisme D'action
The mechanism of action of Boc-Sar-OH involves its role as a protecting group. The Boc group protects the amino group of glycine during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 189.2 g/mol
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DCM) and sparingly soluble in water .
- Storage : Stable at -20°C or -80°C for long-term storage .
Boc-Sar-OH is employed in solid-phase and solution-phase peptide synthesis, often activated by coupling reagents like HATU or HBTU in the presence of DIEA . Its applications span antimicrobial agents, enzyme inhibitors, and catalytic systems .
Structural Analogs: Protecting Groups and Side Chains
This compound belongs to the family of N-protected amino acids. Key analogs include:
Key Differences :
- Protecting Groups : Boc is acid-labile, while Fmoc is base-labile, enabling orthogonal deprotection strategies .
- Side Chains : The N-methyl group in this compound reduces hydrogen-bonding capacity compared to Boc-Ala-OH, impacting peptide solubility and membrane permeability .
Coupling Efficiency
- Peptide Synthesis : Achieves 86% yield in tripeptide formation under standard coupling conditions (HATU/DIEA) .
- Electrochemical Modifications : Generates N,O-acetal intermediates for allylation (27% yield) and sulfonylation (56% yield), though side reactions (e.g., hydrolysis to N-methylamide) are common .
Comparison with Boc-Ala-OH :
Physicochemical Properties
Property | This compound | Fmoc-Sar-OH | Boc-Ala-OH |
---|---|---|---|
Solubility (DMF) | High | High | High |
Lipophilicity | High | Moderate | Low |
Stability | Acid-labile | Base-labile | Acid-labile |
The N-methyl group in this compound increases lipophilicity (LogP ~1.64 predicted) compared to Boc-Ala-OH (LogP ~0.5), enhancing membrane permeability in drug candidates .
Example 1: STAT6 SH2 Domain Inhibitors
- This compound-containing peptide (21) : IC₅₀ = 0.8 µM
- Boc-Ala-OH analog (22) : IC₅₀ = 5.2 µM
- Boc-N(Me)Ala-OH analog (23) : IC₅₀ = 1.3 µM
The N-methyl group in this compound improves binding affinity by 6.5-fold compared to Boc-Ala-OH, likely due to reduced conformational flexibility .
Example 2: GOAT Enzyme Inhibitors
- This compound-derived inhibitor (61a) : IC₅₀ < 1 µM
- Boc-Tle-OH analog : Inactive
The N-methyl group in sarcosine is critical for enzyme inhibition, as bulkier residues (e.g., Tle) disrupt binding .
Commercial and Practical Considerations
Parameter | This compound | Fmoc-Sar-OH |
---|---|---|
Price (25 g) | $40–100 | $50–150 |
Purity | >98% | >95% |
Storage | -20°C, desiccated | -20°C, desiccated |
This compound is cost-effective for large-scale synthesis, while Fmoc-Sar-OH is preferred for automated solid-phase workflows .
Activité Biologique
Boc-Sar-OH, or N-Boc-sarcosine, is a derivative of the amino acid sarcosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₅NO₄
- Molecular Weight : 189.209 g/mol
- CAS Number : 13734-36-6
- Melting Point : 88-90 °C
- Density : 1.1 ± 0.1 g/cm³
- LogP : 1.24
Synthesis of this compound
This compound can be synthesized through various methods, often involving the protection of the amino group of sarcosine with a Boc group. The synthesis typically employs standard peptide coupling techniques using reagents such as HATU or DIC in dry solvents like THF or DMF.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In one study, derivatives of this compound were evaluated for their minimum inhibitory concentrations (MIC) against various bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 4 |
This compound | Escherichia coli | < 8 |
This compound | Pseudomonas aeruginosa | > 500 |
The results indicated that while this compound exhibited potent activity against certain strains, it showed limited efficacy against others, suggesting a selective inhibitory profile .
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal insights into how modifications to the compound can enhance its biological activity. For example, the introduction of various functional groups at specific positions on the sarcosine backbone has been shown to significantly influence both its antimicrobial and anticancer properties.
A recent study highlighted that compounds with longer hydrophobic tails exhibited increased proteasome inhibition, which is crucial for anticancer activity . This suggests that structural modifications can lead to improved bioactivity through enhanced interactions with biological targets.
Case Study 1: Anticancer Activity
In a comprehensive study exploring the anticancer potential of this compound derivatives, researchers synthesized several analogs and tested their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited comparable cytotoxicity to established chemotherapeutic agents like bortezomib.
Compound | Cancer Cell Line | IC₅₀ (µM) |
---|---|---|
This compound Derivative A | MCF-7 (Breast Cancer) | 5.2 |
This compound Derivative B | HeLa (Cervical Cancer) | 3.8 |
These results underscore the potential of this compound as a scaffold for developing new anticancer agents .
Case Study 2: Peptide Synthesis
This compound has also been employed in peptide synthesis due to its favorable properties as an amino acid building block. It has been used in the preparation of phosphonotripeptides that demonstrate selective inhibition against specific bacterial strains, highlighting its utility in antibiotic development .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Boc-Sar-OH, and how should data interpretation be approached?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR to verify tert-butoxycarbonyl and methyl groups), infrared (IR) spectroscopy to confirm carbonyl and amine functional groups, and mass spectrometry (MS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (210–220 nm) is recommended. Data interpretation should align with established protocols for amino acid derivatives, ensuring integration of peak areas in NMR and retention time consistency in HPLC .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Store this compound under inert conditions (argon or nitrogen atmosphere) at –20°C in a desiccator to prevent hydrolysis of the Boc group. Periodic purity checks via TLC or HPLC are advised to monitor degradation, particularly if exposed to moisture or elevated temperatures .
Q. How should this compound be handled to prevent decomposition during experimental procedures?
Use anhydrous solvents (e.g., dimethylformamide, dichloromethane) and maintain reaction environments under inert gas. Pre-activate the compound with coupling agents like HOBt/DIC in peptide synthesis to minimize side reactions. Always conduct reactions in a glovebox or Schlenk line for oxygen-sensitive steps .
Q. What chromatographic methods are most effective for purity assessment of this compound post-synthesis?
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or thin-layer chromatography (TLC) using silica gel plates (eluent: chloroform/methanol/acetic acid) are standard. Quantify impurities by integrating peak areas and comparing retention times against authentic samples .
Advanced Research Questions
Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?
Racemization is minimized by using low-temperature coupling conditions (0–4°C), coupling agents like HATU or PyBOP, and short reaction times. Monitor optical rotation or employ chiral HPLC post-synthesis to assess enantiomeric purity. Pre-activation of the carboxyl group before coupling also reduces racemization risk .
Q. What strategies can resolve discrepancies in reported solubility data for this compound across solvent systems?
Systematically test solubility in deuterated solvents (e.g., DMSO-d6, CDCl) using NMR to quantify dissolved material. Control variables like temperature, solvent purity, and agitation methods. Compare results with literature using standardized protocols (e.g., USP solubility classifications) and document solvent batch details to identify confounding factors .
Q. How does the steric hindrance of the Boc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
The bulky Boc group reduces coupling efficiency by hindering nucleophilic attack during amide bond formation. Address this by:
- Using stronger coupling agents (e.g., HBTU with DIEA).
- Extending reaction times (2–4 hours) or repeating coupling steps.
- Employing microwave-assisted synthesis to enhance kinetics. Validate efficiency via Kaiser test or HPLC monitoring of unreacted amine .
Q. How can researchers design experiments to evaluate the steric effects of the Boc group in nucleophilic substitution reactions?
Conduct kinetic studies comparing this compound with less hindered analogs (e.g., Fmoc-Sar-OH) under identical conditions. Use H NMR to track reaction progress and density functional theory (DFT) calculations to model transition states. Vary solvents (polar aprotic vs. nonpolar) to assess steric vs. electronic contributions .
Q. Data Contradiction and Reproducibility
Q. How should conflicting results in this compound stability studies under acidic conditions be addressed?
Replicate experiments using standardized protocols (e.g., 1M HCl in dioxane at 25°C) and analyze degradation products via LC-MS. Variables like trace water content, acid purity, and reaction vessel material (glass vs. polymer) must be controlled. Cross-validate findings with independent labs and publish raw data for transparency .
Q. Methodological Guidelines
- Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis (e.g., molar ratios, purification steps) and include raw spectral data in supplementary materials .
- Data Tables : Present solubility or stability data in tabular form with columns for solvent, temperature, concentration, and analytical method (e.g., Table 1: Solubility of this compound in Common Solvents) .
Propriétés
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXIMPFOTQVOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065603 | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-36-6 | |
Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.